Technical Guide: The 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine Core in Drug Discovery
Technical Guide: The 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine Core in Drug Discovery
CAS Number: 1053655-76-7
Abstract
This technical guide provides a comprehensive overview of the 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine core, a heterocyclic scaffold of significant interest in medicinal chemistry. While specific detailed experimental data for the exact isomer with CAS number 1053655-76-7 is limited in publicly available literature, this document consolidates information on closely related pyrrolo[2,3-c]pyridine and pyrrolo[2,3-b]pyridine analogs. The guide covers synthetic methodologies, key physicochemical properties, and the biological activities of these compounds, particularly their emerging roles as kinase inhibitors in oncology research. Experimental protocols for the synthesis of related structures are detailed, and key quantitative data are presented in tabular format. Furthermore, diagrammatic representations of synthetic pathways and a conceptual drug discovery workflow are provided to aid researchers and scientists in the field of drug development.
Introduction
The pyrrolopyridine scaffold, a fusion of pyrrole and pyridine rings, represents a privileged heterocyclic system in drug discovery due to its structural resemblance to purines and its ability to form key hydrogen bond interactions with various biological targets.[1] The diverse biological activities exhibited by pyrrolopyridine derivatives, including anticancer, antiviral, and neuroprotective properties, have spurred extensive research into this chemical class.[1][2] The specific isomer, 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine, is a functionalized derivative that offers multiple points for chemical modification, making it an attractive starting point for the synthesis of compound libraries for high-throughput screening.
Physicochemical Properties
While detailed experimental data for 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine is not extensively reported, basic properties can be inferred from supplier information and computational predictions.
| Property | Value | Source |
| CAS Number | 1053655-76-7 | [3] |
| Molecular Formula | C8H7BrN2O | [3] |
| Purity | Typically ≥98% | [4] |
| Appearance | Actual character varies | [4] |
| Storage | Temperature controlled, not more than 30°C | [4] |
| Moisture Content | <1.0% | [4] |
| Impurity | <1.0% | [4] |
Synthesis and Experimental Protocols
General Synthetic Workflow for Pyrrolopyridine Analogs
The following diagram illustrates a generalized synthetic workflow for creating diverse pyrrolopyridine derivatives, a strategy that could be adapted for the synthesis of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine.
Caption: Generalized synthetic workflow for pyrrolopyridine analogs.
Biological Activity and Applications in Drug Discovery
While specific biological data for 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine is scarce, the broader class of pyrrolopyridines has shown significant promise in drug discovery, particularly as kinase inhibitors.
Inhibition of Fibroblast Growth Factor Receptors (FGFR)
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[6] Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[6] Structure-activity relationship (SAR) studies on these analogs have revealed that substitutions at various positions on the pyrrolopyridine ring and its appended phenyl ring significantly impact their inhibitory potency. For instance, the introduction of methoxy groups at the 3- and 5-positions of a phenyl ring attached to the pyrrolopyridine core led to a significant improvement in FGFR1 potency and cellular activity.[6]
| Compound Analogue | Target | IC50 (nM) | Cellular Activity (Cell Line) | Reference |
| 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) | FGFR1 | 7 | 4T1 (breast cancer) | [6] |
| 4h | FGFR2 | 9 | - | [6] |
| 4h | FGFR3 | 25 | - | [6] |
| 4h | FGFR4 | 712 | - | [6] |
Colchicine-Binding Site Inhibitors for Anticancer Activity
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors that bind to the colchicine site on tubulin, thereby disrupting microtubule dynamics and exhibiting potent anticancer activities.[7][8] One particular derivative, 10t , demonstrated significant antiproliferative activity against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values in the sub-micromolar range.[7][8] This compound was also shown to induce G2/M phase cell cycle arrest and apoptosis.[7][8]
| Compound Analogue | Cell Line | IC50 (µM) | Reference |
| 10t (a 1H-pyrrolo[3,2-c]pyridine derivative) | HeLa | 0.12 | [7][8] |
| 10t | SGC-7901 | 0.15 | [7][8] |
| 10t | MCF-7 | 0.21 | [7][8] |
Signaling Pathways and Drug Discovery Workflow
The development of drugs targeting specific signaling pathways is a cornerstone of modern pharmacology. The pyrrolopyridine scaffold has been successfully employed to create inhibitors of key cellular signaling molecules like FGFR.
Conceptual FGFR Signaling Pathway Inhibition
The following diagram illustrates the conceptual inhibition of the FGFR signaling pathway by a pyrrolopyridine-based inhibitor.
Caption: Conceptual inhibition of the FGFR signaling pathway.
A Typical Drug Discovery Workflow
The journey from a chemical entity like 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine to a potential drug candidate follows a structured workflow.
Caption: A typical drug discovery workflow.
Conclusion
The 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine core and its related isomers represent a valuable scaffold for the development of novel therapeutics. While specific data on the title compound is limited, the broader family of pyrrolopyridines has demonstrated significant potential, particularly as kinase inhibitors with anticancer properties. The synthetic versatility of this scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Further research into the synthesis and biological evaluation of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine and its derivatives is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers embarking on drug discovery programs centered around this promising heterocyclic system.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wuhan TCASChem Technology Co., Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 4. 3 bromo 5 methoxy 1H pyrrolo[2,3 b]pyridine, CasNo.1053655-76-7 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 5. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
![Structure of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine](https://via.placeholder.com/150x150.png?text=Structure+of+1)
![Structure of 5-methoxy-1H-pyrrolo[2,3-c]pyridine](https://via.placeholder.com/150x150.png?text=Structure+of+2)

